1-(Benzyloxy)-4-bromo-2-fluoro-3-methoxybenzene

Description

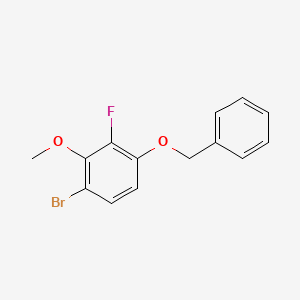

1-(Benzyloxy)-4-bromo-2-fluoro-3-methoxybenzene is a halogenated aromatic ether with a benzene core substituted at four positions:

- Position 1: Benzyloxy group (OCH₂C₆H₅)

- Position 2: Fluorine atom (F)

- Position 3: Methoxy group (OCH₃)

- Position 4: Bromine atom (Br)

This compound is structurally complex due to the combination of electron-withdrawing (Br, F) and electron-donating (OCH₃, benzyloxy) groups, which influence its reactivity and physical properties.

Properties

IUPAC Name |

1-bromo-3-fluoro-2-methoxy-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrFO2/c1-17-14-11(15)7-8-12(13(14)16)18-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQSYBUBTVOCLQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)OCC2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682120 | |

| Record name | 1-(Benzyloxy)-4-bromo-2-fluoro-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228957-07-0 | |

| Record name | 1-Bromo-3-fluoro-2-methoxy-4-(phenylmethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228957-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Benzyloxy)-4-bromo-2-fluoro-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4-bromo-2-fluoro-3-methoxybenzene typically involves multi-step organic reactions. One common method includes the following steps:

Fluorination: The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent like Selectfluor.

Methoxylation: The methoxy group can be added through a nucleophilic substitution reaction using methanol (CH3OH) and a base such as sodium hydroxide (NaOH).

Benzyloxylation: The benzyloxy group can be introduced by reacting the intermediate compound with benzyl alcohol (C6H5CH2OH) in the presence of a strong acid catalyst like sulfuric acid (H2SO4).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-4-bromo-2-fluoro-3-methoxybenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding quinones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield dehalogenated products.

Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the bromo or fluoro groups are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles like sodium amide (NaNH2) or thiols in polar aprotic solvents.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dehalogenated benzene derivatives.

Substitution: Amino or thiol-substituted benzene derivatives.

Scientific Research Applications

1-(Benzyloxy)-4-bromo-2-fluoro-3-methoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-bromo-2-fluoro-3-methoxybenzene involves its interaction with molecular targets through its functional groups. The benzyloxy, bromo, fluoro, and methoxy groups can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the compound’s reactivity and its ability to interact with biological targets, such as enzymes or receptors.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their substituent differences:

Key Observations :

- Fluorine and bromine, being electron-withdrawing, may deactivate the ring but stabilize intermediates in substitution reactions.

- Reactivity : The absence of a methoxy group in 1-bromo-2-fluoro-4-phenylmethoxybenzene reduces steric hindrance and electron donation, altering its reactivity in cross-coupling reactions compared to the reference compound .

- Functional Group Trade-offs : The trifluoromethoxy group in 105529-58-6 increases hydrophobicity and metabolic stability compared to benzyloxy, making it more suitable for pharmaceutical applications .

Physical and Chemical Properties

Notes:

- The benzyloxy group enhances solubility in organic solvents like ethyl acetate or DCM .

Biological Activity

1-(Benzyloxy)-4-bromo-2-fluoro-3-methoxybenzene is a complex organic compound characterized by the presence of a benzyloxy group, bromine, fluorine, and methoxy substituents on a benzene ring. Its molecular formula is . This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Research indicates that its unique structure may enhance its interactions with biological targets, leading to various therapeutic applications.

Chemical Structure and Properties

The structure of this compound includes several functional groups that contribute to its biological activity:

- Benzyloxy Group : Enhances lipophilicity and contributes to the compound's ability to penetrate biological membranes.

- Bromine and Fluorine Atoms : These halogens are known to improve binding affinity to biological targets, potentially increasing efficacy as a drug candidate.

- Methoxy Group : This group can participate in hydrogen bonding and influence the compound's solubility and reactivity.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. The presence of halogen atoms often enhances the compound's ability to interact with microbial targets, potentially leading to effective treatments against various pathogens.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that its structural components may inhibit pathways associated with inflammation, making it a candidate for further exploration in inflammatory disease models.

Anticancer Potential

Preliminary studies indicate that compounds with similar structures may possess anticancer properties. For instance, related benzene derivatives have shown significant antiproliferative effects in various cancer cell lines, suggesting that this compound could be evaluated for similar activities .

The mechanism of action for this compound involves its interaction with specific biomolecules. The functional groups can engage in various chemical interactions such as:

- Hydrogen Bonding : Facilitates binding to enzymes or receptors.

- Van der Waals Forces : Enhances the stability of interactions with biological targets.

- Covalent Bonding : Potentially modifies target proteins or enzymes.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating related compounds, it was found that certain derivatives exhibited IC50 values as low as 52 nM against MCF-7 breast cancer cells. The mechanism involved cell cycle arrest and apoptosis induction, highlighting the potential for this compound to be developed as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.